[7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate
Description
The compound [7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate (CAS: 66774-71-8), also known as dehydro nandrolone acetate, is a steroidal derivative featuring a benzoate ester group attached to a complex octahydroinden core. Its IUPAC name reflects its bicyclic structure with a methyl group at the 7a position and a 1-oxopropan-2-yl substituent at position 1 . Key physical properties include a boiling point of 422.365°C, density of 1.104 g/cm³, and a polar surface area (PSA) of 43.37 Ų, suggesting moderate polarity .
Properties
IUPAC Name |
[7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-14(13-21)16-10-11-17-18(9-6-12-20(16,17)2)23-19(22)15-7-4-3-5-8-15/h3-5,7-8,13-14,16-18H,6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXYXPCMRLYABB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCCC2OC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate typically involves multiple steps. One common method is the esterification of the corresponding alcohol with benzoic acid or its derivatives. The reaction conditions often include the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, advanced purification techniques, such as chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
[7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [7a-methyl-1-(1-oxopropan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Androstanolone 17-benzoate (CAS: 1057-07-4)
Androstanolone 17-benzoate shares the benzoate ester moiety but differs in its core structure, which is based on the androstane skeleton (a tetracyclic steroid) rather than the octahydroinden system. Androstanolone derivatives are typically associated with androgen receptor modulation, suggesting distinct pharmacological pathways compared to the target compound .
Methyl (5R)-5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate (CAS: 135359-40-9)
This hexanoate ester analogue replaces the benzoate group with a hexanoate chain, increasing hydrophobicity.
8-O-Acetylshanzhiside Methyl Ester
Though structurally distinct (cyclopenta[c]pyran core), this compound serves as a reference standard in pharmacological research. Its higher PSA (due to multiple hydroxyl and acetyloxy groups) enhances aqueous solubility compared to the target compound, highlighting how functional group variation dictates application suitability .
Physicochemical Properties
Table 1: Key Physicochemical Comparison
| Compound | CAS | Boiling Point (°C) | Density (g/cm³) | PSA (Ų) |
|---|---|---|---|---|
| Target Compound | 66774-71-8 | 422.365 | 1.104 | 43.37 |
| Androstanolone 17-benzoate | 1057-07-4 | 400.5 ± 45.0* | 1.10 ± 0.1* | N/A |
| 8-O-Acetylshanzhiside Methyl Ester | N/A | N/A | N/A | >52.6† |
*Predicted values ; †Estimated based on functional groups .
The target compound’s higher boiling point compared to Androstanolone 17-benzoate may arise from stronger van der Waals forces in its rigid octahydroinden core. Its moderate PSA (43.37 Ų) balances lipophilicity and polarity, suggesting favorable membrane permeability for drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
